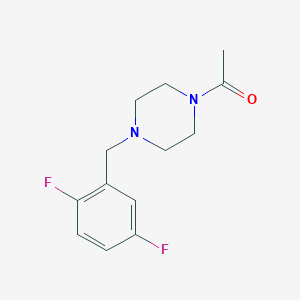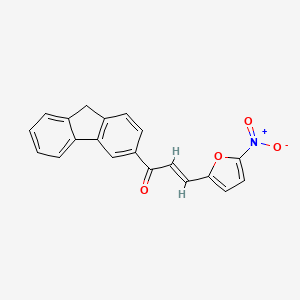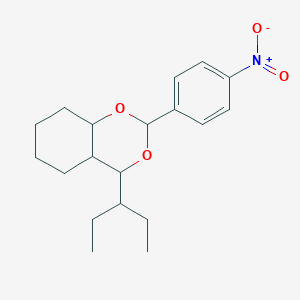![molecular formula C19H20N2O2S B5300659 2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)
2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as MS-PPOH and is a selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an enzyme that plays a critical role in the metabolism of fatty acid epoxides, which are important signaling molecules in the body. Inhibition of sEH has been shown to have a variety of beneficial effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
MS-PPOH works by selectively inhibiting the enzyme sEH. This enzyme is responsible for the metabolism of fatty acid epoxides, which are important signaling molecules in the body. By inhibiting sEH, MS-PPOH increases the levels of these signaling molecules, leading to a variety of beneficial effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MS-PPOH are largely due to its inhibition of sEH. By increasing the levels of fatty acid epoxides, MS-PPOH has been shown to have anti-inflammatory and analgesic properties. Additionally, MS-PPOH has been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving vascular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of MS-PPOH for lab experiments is its selectivity for sEH. This allows researchers to study the specific effects of inhibiting this enzyme without affecting other pathways in the body. Additionally, MS-PPOH has been shown to be effective in a variety of animal models, making it a useful tool for studying a range of diseases.
One limitation of MS-PPOH is its relatively short half-life in vivo. This means that it may need to be administered frequently in order to maintain its effects. Additionally, MS-PPOH may have off-target effects that are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on MS-PPOH. One area of interest is in the treatment of inflammatory diseases, particularly those that are resistant to current therapies. Additionally, MS-PPOH may have potential applications in the treatment of pain and cardiovascular disease. Finally, further research is needed to fully understand the off-target effects of MS-PPOH and its potential interactions with other drugs.
Synthesemethoden
The synthesis of MS-PPOH involves several steps. The starting material is 4-bromo-1-methylsulfonylbenzene, which is reacted with 3-phenylpropylamine to form an intermediate. This intermediate is then cyclized using sodium hydride to form the imidazole ring. Finally, the resulting compound is treated with sodium methoxide to remove the methylsulfonyl group and yield the final product.
Wissenschaftliche Forschungsanwendungen
MS-PPOH has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the treatment of inflammatory diseases. Inhibition of sEH has been shown to reduce inflammation in a variety of animal models, including models of asthma, arthritis, and colitis. Additionally, MS-PPOH has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylphenyl)-1-(3-phenylpropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-24(22,23)18-11-9-17(10-12-18)19-20-13-15-21(19)14-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-13,15H,5,8,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCYDYLMOTUCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC=CN2CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5300576.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-[(2-phenoxyethyl)thio]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5300584.png)
![methyl {5-[3-allyl-4-(benzyloxy)-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5300587.png)
![N-[3-(3-methyl-1-piperidinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5300588.png)

![N-benzyl-2-{[2-(4-bromophenyl)-2-oxoethoxy]imino}-2-cyanoacetamide](/img/structure/B5300617.png)

![methyl {[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5300631.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)


![N-(5-bromo-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5300675.png)

![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)